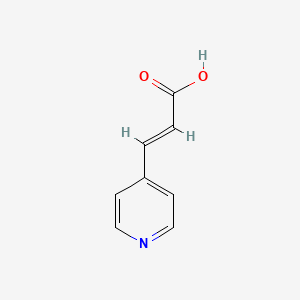![molecular formula C10H11BrClN B6273796 rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2148927-46-0](/img/no-structure.png)
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a cyclic amine hydrochloride derivative of the racemic compound 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. This compound is used in scientific research for a variety of purposes, including as a tool for studying biochemical and physiological effects, and as a reagent for synthesizing other compounds.
Applications De Recherche Scientifique
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent for synthesizing other compounds, such as the enantiomerically pure 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. It has also been used as a tool for studying biochemical and physiological effects, such as its effects on the activity of enzymes and on the binding of proteins.
Mécanisme D'action
The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound binds to certain enzymes and proteins, altering their activity or binding affinity. It is also believed that the compound has an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, such as acetylcholinesterase, and to have an effect on the binding of certain proteins, such as GABA receptors. It has also been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
The potential future directions for research on rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride are numerous. One potential direction is to further study the biochemical and physiological effects of the compound, such as its effects on the activity of enzymes and on the binding of proteins. Another potential direction is to develop new synthesis methods for the compound, such as using alternative reagents or catalysts. Additionally, further research could be done on the potential therapeutic applications of the compound, such as its potential use as a drug or as an adjuvant in drug therapy.
Méthodes De Synthèse
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine with sodium borohydride in an aqueous solution. This reaction yields the sodium salt of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. The second step involves the reaction of the sodium salt with hydrochloric acid to yield rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves the preparation of the cyclopropane ring followed by the introduction of the amine and bromine functional groups.", "Starting Materials": [ "2-bromo-1-phenylcyclopropane", "1,2-dibromoethane", "sodium hydride", "1,2-diaminopropane", "hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-1-phenylcyclopropane by reacting 1,2-dibromoethane with sodium hydride in the presence of 1,2-diaminopropane as a catalyst.", "Step 2: Conversion of 2-bromo-1-phenylcyclopropane to rac-(1R,1aS,6aS)-1-phenylcyclopropa[a]inden-1-amine by reacting with hydrochloric acid.", "Step 3: Introduction of the bromine functional group by reacting rac-(1R,1aS,6aS)-1-phenylcyclopropa[a]inden-1-amine with N-bromosuccinimide.", "Step 4: Formation of the hydrochloride salt by reacting rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine with hydrochloric acid." ] } | |
Numéro CAS |
2148927-46-0 |
Nom du produit |
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride |
Formule moléculaire |
C10H11BrClN |
Poids moléculaire |
260.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




